molecular formula C19H23N3OS B2500502 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 681268-41-7

2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2500502
M. Wt: 341.47
InChI Key: KSZIRAYSBFJKIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds is a critical aspect of chemical research, as it allows for the exploration of new materials and their potential applications. In the case of the compound 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, while the specific synthesis details are not provided in the given papers, similar compounds have been synthesized and characterized using various techniques. For instance, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved and characterized by FT-IR, UV–Vis, NMR, and X-ray diffraction techniques . These methods are commonly used in the synthesis and analysis of organic compounds and could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction (XRD) is a powerful technique used to determine the crystal structure of a compound, providing information about the arrangement of atoms within the molecule. For example, the compound 2-phenyl-N-(pyrazin-2-yl)acetamide was analyzed using XRD, and the geometrical parameters obtained were in agreement with theoretical calculations . Similarly, the molecular structure of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide could be investigated using XRD in combination with computational methods such as Density Functional Theory (DFT) to predict and confirm the molecular geometry.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure and electronic properties. The Frontier Molecular Orbital (FMO) theory, which includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the way a molecule will interact with other species. The HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide indicates charge transfer within the molecule . This approach could be applied to 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide to understand its reactivity and potential as a reactant in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its spectroscopic characteristics and thermodynamic properties, are essential for its practical application. The compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized by spectroscopic techniques, and its thermodynamic properties were calculated at different temperatures . These properties are influenced by the molecular structure and electronic configuration of the compound. The same techniques could be used to analyze the physical and chemical properties of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, providing insights into its stability, reactivity, and potential applications.

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, showing promise as antimicrobial agents. This research has led to the development of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, indicating its versatility in creating biologically active molecules (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • Additionally, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their self-assembly processes influenced by hydrogen bonding and shown significant antioxidant activity (Chkirate et al., 2019).

Biological Activities

  • Novel pyrazole derivatives containing tetrahydrocarbazole have been synthesized and evaluated for their antimicrobial properties. This research contributes to identifying potential biologically active compounds against various bacterial and fungal strains, highlighting the therapeutic potential of derivatives of 2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (Al-Mohson & Mohammed, 2021).
  • The synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, including thiophene, thiazole, pyrazole, and pyridine derivatives, has shown high antitumor activities in vitro, presenting a promising avenue for cancer treatment research (Shams et al., 2010).

Antimicrobial and Antifungal Evaluation

  • A variety of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives using N-cyclohexyl-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties. This exploration has contributed significantly to the development of new antimicrobial agents with potential applications in combating resistant microbial strains (Helal et al., 2010).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

2-cyclohexyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-24-13-17(16)21-22(19)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZIRAYSBFJKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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